PRMT6 Inhibitory Potency: 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine vs. 6-(Pyridin-3-yl)pyrimidin-4-amine
2-Methyl-6-(pyridin-3-yl)pyrimidin-4-amine inhibits human PRMT6 with an IC50 of 47 nM in a biochemical assay [1]. In contrast, the des-methyl analog 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8) exhibits no reported PRMT6 inhibitory activity, instead showing antitrypanosomal activity (IC50 = 0.38 μM) . This indicates that the 2-methyl substituent is critical for PRMT6 engagement.
| Evidence Dimension | PRMT6 Inhibition IC50 |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | 6-(Pyridin-3-yl)pyrimidin-4-amine: No reported PRMT6 activity |
| Quantified Difference | Not applicable (binary activity difference) |
| Conditions | Inhibition of human full length PRMT6 (1-375 residues) expressed in baculovirus system |
Why This Matters
This confirms that the 2-methyl group is essential for PRMT6 target engagement, making 90916-55-5 the required starting point for PRMT6-focused chemical biology studies.
- [1] BindingDB. BDBM50194753 (CHEMBL3928539). IC50: 47 nM for PRMT6. View Source
